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Compound of Interest

Compound Name: DDO-2213

Cat. No.: B8177024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DDO-2213, a potent and orally active

small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing

protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The dysregulation of the MLL1 gene

is a hallmark of aggressive acute leukemias, making the disruption of the WDR5-MLL1

interaction a promising therapeutic strategy. DDO-2213 emerges from a novel aniline

pyrimidine scaffold and has demonstrated significant potential in preclinical studies for the

treatment of MLL-rearranged cancers.[1][2]

Core Mechanism of Action
The MLL1 complex is a key histone methyltransferase responsible for the methylation of

histone H3 at lysine 4 (H3K4), a critical mark for transcriptional activation.[3][4][5] The

assembly and enzymatic activity of the MLL1 complex are critically dependent on the

interaction between MLL1 and the scaffolding protein WDR5.[1][2][3][6] WDR5 binds to a

conserved "Win" (WDR5-interacting) motif on MLL1, stabilizing the complex and enabling its

catalytic function.[3]

DDO-2213 functions by directly binding to WDR5 in the same pocket that recognizes the MLL1

Win motif.[1][2][7][8] This competitive binding effectively disrupts the WDR5-MLL1 interaction,

leading to the dissociation of the MLL1 complex and subsequent inhibition of its histone

methyltransferase activity.[1][2][7] The downstream effects include the suppression of MLL1
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target gene expression, such as HoxA9 and Meis-1, which are crucial for leukemogenesis,

ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[9]

Quantitative Data Summary
The potency and binding affinity of DDO-2213 have been characterized through various

biophysical and biochemical assays. The following tables summarize the key quantitative data

for DDO-2213 in the context of WDR5-MLL1 inhibition.

Table 1: In Vitro Potency and Binding Affinity of DDO-2213

Parameter Value Assay Method Reference

IC50 29 nM

Competitive

Fluorescence

Polarization

[1][2][7][8]

Kd 72.9 nM

Not specified in

abstract, likely SPR or

ITC

[1][2][7][8]

Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the signaling pathway involving the WDR5-MLL1 complex and

the mechanism of inhibition by DDO-2213.
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Caption: DDO-2213 competitively binds to WDR5, disrupting the MLL1 complex and inhibiting

H3K4 methylation.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the protocols for key experiments used to characterize the inhibitory

activity of DDO-2213.
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Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the IC50 value of DDO-2213 by measuring its ability to

displace a fluorescently labeled MLL1 peptide from WDR5.

Materials:

Recombinant human WDR5 protein

FITC-labeled MLL1 peptide (e.g., FITC-GSARAEVHLRKS)[10]

DDO-2213

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA[11]

384-well, black, low-volume microplates

Procedure:

Prepare a solution of WDR5 protein and FITC-labeled MLL1 peptide in the assay buffer. The

concentrations should be optimized to yield a stable and robust fluorescence polarization

signal.

Serially dilute DDO-2213 in the assay buffer to create a range of concentrations.

Add a fixed volume of the WDR5/FITC-MLL1 peptide solution to each well of the microplate.

Add the serially diluted DDO-2213 or vehicle control to the wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the

binding to reach equilibrium.[11]

Measure the fluorescence polarization on a suitable plate reader with excitation and

emission wavelengths appropriate for FITC.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for the competitive Fluorescence Polarization assay to determine DDO-2213
IC50.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the association (kon) and dissociation (koff) rate constants, and

to calculate the dissociation constant (Kd) of the DDO-2213 and WDR5 interaction.

Materials:

SPR instrument (e.g., Biacore)
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CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant human WDR5 protein

DDO-2213

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%

v/v Surfactant P20)

Procedure:

Immobilization of WDR5:

Activate the CM5 sensor chip surface with a mixture of EDC and NHS.[12]

Inject the WDR5 protein solution over the activated surface to achieve the desired

immobilization level.

Deactivate the remaining active esters with an injection of ethanolamine.

Binding Analysis:

Inject a series of concentrations of DDO-2213 in running buffer over the immobilized

WDR5 surface (association phase).

Flow running buffer without DDO-2213 over the surface to monitor the dissociation of the

complex (dissociation phase).

Regenerate the sensor surface between cycles if necessary using a suitable regeneration

solution.

Data Analysis:

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the kon and koff rate constants.[13]
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The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Chip Preparation

Binding Analysis

Activate CM5 Chip
(EDC/NHS)

Immobilize WDR5 Protein

Deactivate Surface
(Ethanolamine)

Inject DDO-2213
(Association)

Inject Running Buffer
(Dissociation)

Regenerate Surface Fit Sensorgrams to
Binding Model

Next Cycle

Determine kon, koff, and Kd

Click to download full resolution via product page

Caption: Workflow for Surface Plasmon Resonance analysis of DDO-2213 binding to WDR5.
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Conclusion
DDO-2213 is a well-characterized and potent inhibitor of the WDR5-MLL1 protein-protein

interaction. Its mechanism of action, involving the direct and competitive binding to WDR5, has

been elucidated through a variety of robust experimental techniques. The quantitative data

underscore its high potency, and the detailed protocols provided herein offer a foundation for

further investigation and replication of these findings. As an orally bioavailable compound with

demonstrated in vivo efficacy in preclinical models, DDO-2213 represents a significant

advancement in the development of targeted therapies for MLL-rearranged leukemias.[1][2]

Further research into its clinical potential is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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